molecular formula C15H14N2O4S B5645391 2-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5645391
M. Wt: 318.3 g/mol
InChI Key: GFAJPJGKVNRLNV-UHFFFAOYSA-N
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Description

2-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline ring system, with a nitrophenyl group attached to the sulfonyl group

Preparation Methods

The synthesis of 2-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

2-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, as an inhibitor of viral helicase, the compound interferes with the enzyme’s ability to unwind viral RNA, thereby preventing viral replication . The sulfonyl group plays a crucial role in binding to the active site of the enzyme, while the tetrahydroisoquinoline ring system provides structural stability and specificity.

Comparison with Similar Compounds

2-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific combination of the nitrophenyl, sulfonyl, and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-17(19)14-5-7-15(8-6-14)22(20,21)16-10-9-12-3-1-2-4-13(12)11-16/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAJPJGKVNRLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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